molecular formula C16H13N B184866 6-Methyl-2-phenylquinoline CAS No. 27356-46-3

6-Methyl-2-phenylquinoline

Cat. No.: B184866
CAS No.: 27356-46-3
M. Wt: 219.28 g/mol
InChI Key: NMZURKQNORVXSV-UHFFFAOYSA-N
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Description

6-Methyl-2-phenylquinoline is an organic compound with the molecular formula C16H13N It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-phenylquinoline can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst. For example, the reaction between 2-aminobenzophenone and acetaldehyde under acidic conditions can yield this compound .

Another method is the Pfitzinger reaction, which involves the reaction of isatin with an aryl methyl ketone in the presence of a base. This method can also be adapted to synthesize various quinoline derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Transition metal-catalyzed reactions and green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are increasingly being explored to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Nitroquinoline derivatives

Mechanism of Action

The mechanism of action of 6-Methyl-2-phenylquinoline varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound’s interaction with these molecular targets disrupts essential biological processes, making it effective against various pathogens.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 6-Methyl-2-phenylquinoline, with a simpler structure but similar chemical properties.

    2-Phenylquinoline: Lacks the methyl group at the 6-position, which can influence its reactivity and biological activity.

    6-Methylquinoline: Similar structure but without the phenyl group, affecting its overall properties and applications.

Uniqueness

This compound is unique due to the presence of both a methyl group and a phenyl group on the quinoline ring. This combination of substituents can enhance its chemical reactivity and biological activity compared to other quinoline derivatives. The specific positioning of these groups can also influence the compound’s ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-methyl-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N/c1-12-7-9-16-14(11-12)8-10-15(17-16)13-5-3-2-4-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZURKQNORVXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181788
Record name 6-Methyl-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27356-46-3
Record name 6-Methyl-2-phenylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027356463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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